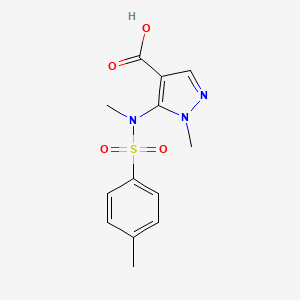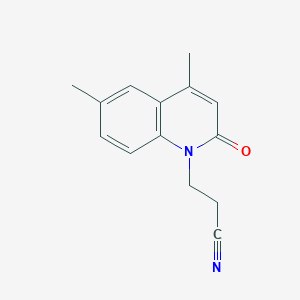![molecular formula C17H25FN2O2 B2700253 rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine CAS No. 211108-52-0](/img/structure/B2700253.png)
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
概要
説明
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine: is a synthetic organic compound belonging to the class of piperidines. This compound is characterized by the presence of a benzylamino group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom on the piperidine ring. It is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine typically involves multiple steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Introduction of the Fluorine Atom: : The fluorine atom can be introduced via nucleophilic substitution reactions. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to prevent unwanted side reactions during subsequent steps.
-
Benzylation: : The benzylamino group is introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of each step. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylamino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Reduction: : Reduction reactions can target the piperidine ring or the benzylamino group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) reactions can be performed using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, chromium trioxide (CrO₃)
Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation
Substitution: NaOMe, potassium tert-butoxide (KOtBu), sodium hydride (NaH)
Major Products
Oxidation: Formation of N-oxides or carbonyl compounds
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted piperidines with various functional groups
科学的研究の応用
Chemistry
In chemistry, rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is used as an intermediate in the synthesis of complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization provide valuable insights into large-scale production processes and the development of efficient manufacturing techniques.
作用機序
The mechanism of action of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The Boc protecting group ensures stability during synthesis and can be removed under acidic conditions to reveal the active amine.
類似化合物との比較
Similar Compounds
- rel-(3R,4R)-4-Amino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
- rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-chloropiperidine
- rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-methylpiperidine
Uniqueness
Compared to similar compounds, rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.
特性
IUPAC Name |
tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2700177.png)


![(E)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2700185.png)

![N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2700187.png)
![3-cyclopentyl-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2700188.png)



